molecular formula C24H27N7O2 B10940969 6-cyclopropyl-N-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10940969
M. Wt: 445.5 g/mol
InChI Key: ZQXSZFNAZLCDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-CYCLOPROPYL-N~4~-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, the introduction of the cyclopropyl group, and the attachment of the piperidino-benzoxadiazolyl moiety. Common synthetic methods include:

    Cyclization reactions: to form the pyrazolo[3,4-b]pyridine core.

    Substitution reactions: to introduce the cyclopropyl group.

    Coupling reactions: to attach the piperidino-benzoxadiazolyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions can vary, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    6-CYCLOPROPYL-1-METHYL-N-[7-(1-PIPERIDINYL)-2,1,3-BENZOXADIAZOL-4-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: A similar compound with a methyl group instead of a propyl group.

    2,4,6,7-TETRASUBSTITUTED-2H-PYRAZOLO[4,3-C]PYRIDINE: Another compound with a similar pyrazolo[3,4-b]pyridine core but different substituents.

Uniqueness

6-CYCLOPROPYL-N~4~-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H27N7O2

Molecular Weight

445.5 g/mol

IUPAC Name

6-cyclopropyl-N-(4-piperidin-1-yl-2,1,3-benzoxadiazol-7-yl)-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H27N7O2/c1-2-10-31-23-17(14-25-31)16(13-19(26-23)15-6-7-15)24(32)27-18-8-9-20(22-21(18)28-33-29-22)30-11-4-3-5-12-30/h8-9,13-15H,2-7,10-12H2,1H3,(H,27,32)

InChI Key

ZQXSZFNAZLCDEH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C5=NON=C45)N6CCCCC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.